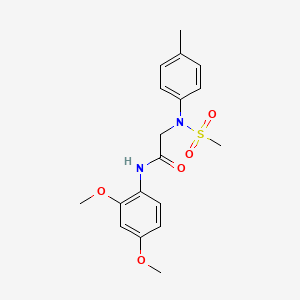
1-(3,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as DCTF, is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
DCTF exerts its effects by binding to the GABA-A receptor and inhibiting its activity. This inhibition leads to an increase in the activity of neurons, which can be useful in studying the mechanisms of neuronal activity and synaptic plasticity. DCTF also affects the activity of ion channels, which can lead to changes in cell membrane potential and the transmission of signals between cells.
Biochemical and physiological effects:
DCTF has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of neurons, which can lead to changes in synaptic plasticity and the transmission of signals between cells. It has also been shown to affect the activity of ion channels, which can lead to changes in cell membrane potential and the transmission of signals between cells. Additionally, DCTF has been shown to have an effect on the release of neurotransmitters such as GABA and glutamate, which are important in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
DCTF has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using DCTF in lab experiments. It has been shown to have a relatively low potency, which means that high concentrations may be required to achieve the desired effects. Additionally, its effects may be influenced by factors such as pH and temperature, which can make it difficult to control the experimental conditions.
Orientations Futures
There are several future directions for research on DCTF. One area of interest is the development of more potent analogs of DCTF that can be used in lower concentrations. Another area of interest is the study of the effects of DCTF on different types of ion channels and receptors. Additionally, further research is needed to understand the mechanisms by which DCTF exerts its effects on neuronal activity and synaptic plasticity. Finally, the potential therapeutic applications of DCTF should be explored further, particularly in the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, DCTF is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. DCTF has been shown to have an inhibitory effect on the activity of GABA-A receptors and an effect on the activity of ion channels, which can be useful in studying the mechanisms of neuronal activity and synaptic plasticity. Further research is needed to fully understand the potential applications of DCTF in scientific research and therapeutic applications.
Méthodes De Synthèse
DCTF can be synthesized using various methods, including the reaction of 3,4-dichlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as triethylamine. The resulting product is then reacted with trifluoroacetic acid to obtain DCTF. Another method involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then reacted with trifluoroacetic acid to obtain DCTF.
Applications De Recherche Scientifique
DCTF has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of GABA-A receptors, which are important in regulating the activity of the central nervous system. This inhibition can lead to an increase in the activity of neurons, which can be useful in studying the mechanisms of neuronal activity and synaptic plasticity. DCTF has also been shown to have an effect on the activity of ion channels, which are important in the regulation of cell membrane potential and the transmission of signals between cells.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2/c1-6-5-11(21,12(15,16)17)19(18-6)10(20)7-2-3-8(13)9(14)4-7/h2-4,21H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMEOCAWNERLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dichlorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)
![1-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B6123885.png)

![3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6123897.png)
![1-(4-{[(4-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6123901.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6123976.png)